molecular formula C4H11O3PS B15415770 4-Mercaptobutylphosphonic acid CAS No. 135865-74-6

4-Mercaptobutylphosphonic acid

Cat. No.: B15415770
CAS No.: 135865-74-6
M. Wt: 170.17 g/mol
InChI Key: YBWDPGQMQBYMJP-UHFFFAOYSA-N
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Description

4-Mercaptobutylphosphonic acid (CAS 135865-74-6) is an organophosphorus compound of interest in scientific research due to its bifunctional nature, featuring both a phosphonic acid group and a thiol (mercapto) group on a butyl chain . The phosphonic acid functional group is characterized by a phosphorus atom in a distorted tetrahedral geometry, bonded to two hydroxyl groups and one P=O double bond . This group is structurally analogous to the phosphate moiety found in nature, which allows phosphonic acids to mimic phosphates and interact with biological systems, making them valuable for developing bioactive molecules, from enzyme inhibitors to bone-targeting drugs . Furthermore, the phosphonic acid group is highly polar, which can be exploited to increase the water solubility of organic compounds and is frequently used for the functionalization of surfaces and the design of supramolecular or hybrid materials . The presence of the thiol group adds another dimension of reactivity, enabling the formation of disulfide bonds or coordination to metal surfaces. The combination of these two functional groups on a single molecule makes this compound a promising candidate for researchers developing advanced materials, such as novel surfactants, corrosion inhibitors, and specific ligands for metal-organic frameworks (MOFs) . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135865-74-6

Molecular Formula

C4H11O3PS

Molecular Weight

170.17 g/mol

IUPAC Name

4-sulfanylbutylphosphonic acid

InChI

InChI=1S/C4H11O3PS/c5-8(6,7)3-1-2-4-9/h9H,1-4H2,(H2,5,6,7)

InChI Key

YBWDPGQMQBYMJP-UHFFFAOYSA-N

Canonical SMILES

C(CCS)CP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies for 4 Mercaptobutylphosphonic Acid and Its Derivatives

Established Synthetic Pathways for the Core Structure

The most common and well-established method for synthesizing the 4-mercaptobutylphosphonic acid core structure involves a multi-step sequence starting from readily available reagents. This pathway typically includes a Michaelis-Arbuzov reaction, followed by a nucleophilic substitution and subsequent hydrolysis steps.

A key intermediate in this synthesis is diethyl (4-bromobutyl)phosphonate. nih.govwikipedia.orgtcichemicals.comnih.gov This is synthesized via the Michaelis-Arbuzov reaction , where 1,4-dibromobutane (B41627) is reacted with a trialkyl phosphite, such as triethyl phosphite. nih.govwikipedia.org The reaction is typically carried out at elevated temperatures. nih.gov

Reaction Scheme 1: Michaelis-Arbuzov reaction

Generated code

1,4-DibromobutaneTriethyl phosphiteDiethyl (4-bromobutyl)phosphonate

To obtain the desired product, a significant excess of 1,4-dibromobutane is often used to minimize the formation of the disubstituted byproduct. nih.gov

The subsequent step involves the introduction of the thiol group. This is commonly achieved by reacting the diethyl (4-bromobutyl)phosphonate with a thiolating agent. A widely used reagent for this purpose is potassium thioacetate (B1230152) (KSAc). The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thioacetate anion displaces the bromide. rsc.org

Reaction Scheme 2: Thiolation

Generated code

Diethyl (4-bromobutyl)phosphonatePotassium thioacetateDiethyl (4-thioacetatobutyl)phosphonate

The final step to obtain this compound is the hydrolysis of both the phosphonate (B1237965) esters and the thioacetate group. This is typically accomplished by heating the intermediate in the presence of a strong acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govnih.gov This single step removes the ethyl groups from the phosphonate and the acetyl group from the thioacetate, yielding the final product.

Reaction Scheme 3: Hydrolysis

Generated code

Diethyl (4-thioacetatobutyl)phosphonatethis compound

Strategies for Functional Group Interconversion and Derivatization

The presence of two distinct functional groups, a thiol and a phosphonic acid, in this compound allows for a wide range of derivatizations. However, the selective modification of one group in the presence of the other requires careful strategic planning.

Selective Modification of the Thiol Moiety

The high nucleophilicity of the thiol group makes it a prime target for various modifications.

Alkylation: The thiol can be selectively alkylated in the presence of a phosphonic acid by using an appropriate base and an alkyl halide. The choice of base is crucial to deprotonate the thiol without significantly affecting the phosphonic acid.

Thiol-Ene Click Chemistry: A highly efficient method for thiol modification is the thiol-ene "click" reaction . This reaction involves the radical-mediated or nucleophile-initiated addition of a thiol to a carbon-carbon double bond (an "ene"). rsc.orgnih.govnih.gov This approach is particularly useful for conjugating this compound to various molecules, including polymers and biomolecules. researchgate.net For instance, a vinylphosphonate (B8674324) could be reacted with this compound to create a dimer or a polymer.

Selective Modification of the Phosphonic Acid Group

The phosphonic acid group can be modified, primarily through esterification.

Esterification: Selective esterification of the phosphonic acid in the presence of a thiol can be challenging. However, methods using specific reagents have been developed. For example, diazomethane (B1218177) can be used to esterify phosphonic acids, though it is a hazardous reagent. documentsdelivered.com A more recent and selective method involves the use of trialkyl orthoacetates. The reaction temperature can be controlled to favor the formation of either the mono- or diester of the phosphonic acid. nih.govnih.govresearchgate.net

Table 1: Selective Esterification of Phosphonic Acids with Triethyl Orthoacetate

ReactantReagentTemperature (°C)Product
R-PO(OH)₂Triethyl orthoacetate30R-PO(OH)(OEt)
R-PO(OH)₂Triethyl orthoacetate>30R-PO(OEt)₂

Orthogonal Protection and Deprotection Strategies

To achieve complex molecular architectures, it is often necessary to employ an orthogonal protection strategy, where one functional group can be deprotected without affecting the other.

A potential orthogonal protection scheme for this compound could involve protecting the phosphonic acid as a tert-butyl ester and the thiol group with a fluorenylmethyloxycarbonyl (Fmoc) group.

The tert-butyl ester of the phosphonic acid is stable to the basic conditions used to remove the Fmoc group (e.g., piperidine). nih.gov

The Fmoc-protected thiol is stable to the acidic conditions required to remove the tert-butyl group (e.g., trifluoroacetic acid, TFA). researchgate.netnih.gov

This strategy allows for the selective deprotection and subsequent reaction at either the thiol or the phosphonic acid moiety.

Table 2: Example of an Orthogonal Protection Strategy

Functional GroupProtecting GroupDeprotection Condition
Phosphonic Acidtert-Butyl (tBu)Acidic (e.g., TFA)
ThiolFluorenylmethyloxycarbonyl (Fmoc)Basic (e.g., Piperidine)

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for the synthesis of complex molecules like derivatives of this compound.

One of the most powerful advanced synthetic approaches is "click" chemistry . nih.govnih.govyoutube.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. To utilize this, one could synthesize a derivative of this compound bearing either a terminal alkyne or an azide. This functionalized molecule can then be "clicked" onto a complementary reaction partner to form a triazole linkage, creating complex conjugates with high efficiency and specificity.

For example, an azido-derivative of this compound could be synthesized and then reacted with a molecule containing a terminal alkyne to form a desired conjugate. This approach is highly modular and allows for the rapid generation of a library of derivatives.

Interfacial and Surface Science Applications

Formation of Self-Assembled Monolayers (SAMs) Utilizing the Thiol-Phosphonate Bifunctionality

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The dual functionality of 4-mercaptobutylphosphonic acid provides a versatile platform for creating SAMs on diverse substrates, with either the thiol or the phosphonic acid group acting as the anchoring moiety.

Adsorption Mechanisms on Metallic Substrates (e.g., Gold, Indium Tin Oxide)

The adsorption of this compound onto a substrate is dictated by the chemical affinity of its functional groups for the surface.

On gold (Au) surfaces, the formation of SAMs is predominantly driven by the strong covalent interaction between sulfur and gold. The thiol group of this compound readily chemisorbs onto the gold surface, leading to the formation of a stable gold-thiolate bond. This process is well-established for various alkanethiols and is known to be a rapid process leading to near-complete monolayer coverage. uwo.ca The stability of such gold-thiol bonds can, however, be influenced by factors such as the pH of the surrounding environment, with increased stability observed under acidic conditions. google.com The phosphonic acid group, in this case, would be oriented away from the surface, providing a functional interface for further chemical modifications or interactions.

For indium tin oxide (ITO) , a transparent conducting oxide widely used in electronic and optoelectronic devices, the phosphonic acid group serves as the primary anchor. atlas.jp The adsorption mechanism involves the condensation reaction between the phosphonic acid and the hydroxyl groups present on the ITO surface, forming strong, hydrolytically stable P-O-In or P-O-Sn bonds. uci.edu The quality and stability of the resulting SAM are highly dependent on the properties of the ITO substrate itself.

Surface Coverage, Packing Density, and Molecular Orientation

The quality of a SAM is characterized by its surface coverage, packing density, and the orientation of the constituent molecules. For alkanethiol SAMs on gold, the adsorption process occurs in two stages: a rapid initial adsorption followed by a slower process of molecular orientation to maximize van der Waals interactions between the alkyl chains, leading to a well-ordered and densely packed monolayer. uwo.ca The final orientation of the molecules is typically tilted with respect to the surface normal.

In the case of phosphonic acid SAMs on ITO, achieving high packing density is crucial for forming an effective barrier or a well-defined functional surface. The packing density is influenced by the length of the alkyl chain, with longer chains generally leading to more ordered and densely packed monolayers due to increased intermolecular van der Waals forces. nih.gov The molecular orientation in these SAMs is also a critical factor, and techniques like near-edge X-ray absorption fine structure (NEXAFS) spectroscopy can be used to determine the tilt angle of the molecules. nih.gov

Engineering of Multilayer Thin Films and Nanostructured Interfaces

The bifunctional nature of this compound also lends itself to the fabrication of more complex, three-dimensional structures such as multilayer thin films and nanostructured interfaces through techniques like layer-by-layer assembly.

Layer-by-Layer Assembly Techniques

Layer-by-layer (LbL) assembly is a versatile method for constructing multilayer thin films with nanoscale precision over film thickness and composition. researchgate.net This technique typically involves the sequential adsorption of materials with complementary interactions, such as electrostatic attraction between oppositely charged polyelectrolytes. bohrium.comsigmaaldrich.com

In the context of this compound, its bifunctionality allows for a different LbL approach based on the coordination chemistry of its phosphonate (B1237965) group with metal ions. After forming an initial SAM of this compound on a suitable substrate (e.g., a thiol-anchored SAM on gold), the exposed phosphonic acid groups can be used to bind a layer of polyvalent metal ions. A subsequent layer of this compound can then be adsorbed, with its phosphonic acid groups coordinating to the metal ion layer. This process can be repeated to build up a multilayer film of a desired thickness. The thiol groups within the film can remain free or be used for further functionalization.

Integration with Metal Ions (e.g., Zirconium, Aluminum, Hafnium)

The phosphonic acid moiety exhibits a strong affinity for various metal ions, making it an excellent building block for creating robust, inorganic-organic hybrid multilayer films.

Zirconium (Zr⁴⁺): Zirconium phosphonate (ZP) chemistry is well-established for the formation of highly stable, layered materials. uci.eduacs.org The LbL assembly of bisphosphonic acids and zirconium ions leads to the formation of well-ordered multilayer films. uci.edu In a hypothetical LbL assembly with this compound, a layer of Zr⁴⁺ ions would coordinate to the phosphonate groups of the underlying layer, creating a reactive surface for the subsequent adsorption of another this compound layer. This results in a mechanically and chemically robust multilayer structure. The structure of these films can be characterized by techniques such as surface plasmon resonance and infrared spectroscopy. uci.edu

Aluminum (Al³⁺): Similar to zirconium, aluminum ions can also be used to construct multilayer films with phosphonic acids. The interaction between phosphonic acids and aluminum oxide surfaces is known to be strong, forming Al-O-P linkages. nih.gov This chemistry can be extended to an LbL process where Al³⁺ ions act as the linker between layers of this compound. Such films have potential applications in corrosion protection and as adhesion-promoting layers.

Hafnium (Hf⁴⁺): Hafnium, being chemically similar to zirconium, is also expected to form stable coordination complexes with phosphonic acids. Hafnium oxide thin films are known for their high dielectric constant and are used in microelectronics. uwo.carsc.org An LbL assembly approach using this compound and Hf⁴⁺ ions could potentially lead to the formation of novel hybrid materials with interesting electronic or optical properties. The fabrication of such films would likely involve sequential immersion in solutions containing the bifunctional molecule and the hafnium salt.

Metal IonPotential Role in LbL Assembly with this compound
Zirconium (Zr⁴⁺) Forms highly stable and ordered zirconium phosphonate multilayers. uci.eduacs.org
Aluminum (Al³⁺) Acts as a linker to form robust aluminum phosphonate films. nih.gov
Hafnium (Hf⁴⁺) Expected to form stable hafnium phosphonate layers for potential electronic applications. uwo.carsc.org

Tailoring Interfacial Properties (e.g., Wettability, Work Function)

This compound (4-MBPA) is a bifunctional molecule extensively used to form self-assembled monolayers (SAMs) that systematically alter the interfacial characteristics of various substrates. The molecule's design, featuring a phosphonic acid headgroup and a thiol tail group, allows it to anchor to different surfaces and present a new terminal functionality, thereby tuning properties like wettability and work function.

Wettability Modification:

The phosphonic acid group of 4-MBPA exhibits strong binding to metal oxide surfaces such as aluminum oxide, titanium dioxide, and indium tin oxide (ITO). sigmaaldrich.comnih.gov Upon formation of a SAM, the outward-facing thiol (-SH) groups create a new surface termination. This modification generally leads to a change in the surface's hydrophilicity or hydrophobicity, which is quantifiable by measuring the water contact angle (WCA). For instance, a hydrophilic native oxide surface will become more hydrophobic after functionalization with 4-MBPA due to the lower surface energy of the terminal thiol groups compared to surface hydroxyls. The degree of packing and order within the SAM can influence the final wettability. nih.gov

Work Function Tuning:

In the field of organic electronics, modifying the work function (WF) of electrodes is critical for optimizing device performance by improving charge injection or extraction. 4-MBPA SAMs are employed to tune the WF of conductive oxides like ITO and metals. The change in work function arises from the interface dipole created by the layer of adsorbed molecules. The magnitude and direction of this dipole depend on the anchoring group, the molecular backbone, and the terminal group. By forming a SAM of 4-MBPA, the surface dipole of the substrate is altered, leading to a measurable shift in its work function, a crucial factor in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. mdpi.com

Table 1: Effect of this compound on Interfacial Properties

Substrate Property Modified Observed Effect Application Area
Titanium Alloy (Ti-6Al-4V) Wettability & Corrosion Increased hydrophobicity, improved corrosion resistance. nih.gov Biomedical Implants
Indium Tin Oxide (ITO) Work Function Modification of surface dipole to tune work function. mdpi.com Organic Electronics
Aluminum Oxide Wettability Formation of a more hydrophobic surface. sigmaaldrich.com Nanoscience, Coatings
Gold (Au) Surface Charge Creates a phosphonate-terminated surface for electrostatic assembly. bu.edu Microfabrication

Advanced Surface Functionalization Techniques

Beyond the formation of simple SAMs, this compound is a versatile tool in more complex surface engineering strategies, including covalent grafting and microfabrication.

Covalent Grafting onto Polymer and Inorganic Surfaces

The robust nature of the bond formed by the phosphonic acid group with inorganic oxides makes it a prime candidate for covalent surface functionalization.

Inorganic Surfaces: On inorganic substrates rich in hydroxyl groups, such as titanium, aluminum, and their respective oxides, the phosphonic acid headgroup of 4-MBPA can form strong, covalent P-O-metal bonds. sigmaaldrich.comnih.gov This process, often achieved by simple immersion of the substrate in a solution containing the molecule, results in a durable, covalently attached monolayer. sigmaaldrich.com The terminal thiol group is then available for subsequent chemical reactions, acting as a versatile anchor point to covalently link other molecules, nanoparticles, or biomolecules to the inorganic surface.

Polymer Surfaces: Covalently grafting 4-MBPA to polymer surfaces is a more complex process that typically requires pre-functionalization of the polymer or the use of "click" chemistry. One strategy involves treating a polymer to introduce reactive sites (e.g., hydroxyl or amine groups) that can then form a covalent bond with the phosphonic acid. Alternatively, if the polymer chain contains alkene groups, the thiol end of 4-MBPA can be covalently attached via a thiol-ene click reaction. This grafting strategy imparts new functionalities to the polymer surface, such as the ability to bind metal ions or nanoparticles. While direct grafting of phosphonic acids to polymers is less common than to oxides, related techniques like grafting acrylic acid onto polymer backbones using gamma-irradiation have been demonstrated to introduce desired functional groups. researchgate.netmdpi.com

Patterning and Microfabrication via Surface Modification

The ability of 4-MBPA to selectively functionalize surfaces is exploited in patterning and microfabrication. These techniques create chemically and physically defined regions on a substrate on the micro- or nanoscale.

One of the most prominent techniques is microcontact printing (µCP) . sigmaaldrich.com In this method, an elastomeric stamp, commonly made of polydimethylsiloxane (B3030410) (PDMS), is "inked" with a solution of 4-MBPA and then brought into contact with a substrate, such as a metal oxide surface. The molecule is transferred from the stamp to the substrate only in the areas of contact, creating a patterned SAM. sigmaaldrich.com

These patterned regions, now terminated with thiol groups, can direct the subsequent assembly of other components. For example, gold nanoparticles can be selectively attached to the thiol-terminated areas. Alternatively, the unprinted regions can be backfilled with a different molecule to create a surface with contrasting chemical properties. This approach has been used to create patterned surfaces that direct the electrostatic assembly of charged micro-scale objects, where phosphonate-terminated regions attract positively charged particles. bu.edu This level of control is fundamental for fabricating biosensors, micro-electromechanical systems (MEMS), and platforms for studying cell-surface interactions. epfl.ch

Applications in Advanced Materials Science and Nanotechnology

Development of Functional Nanomaterials and Composites

The unique molecular structure of 4-Mercaptobutylphosphonic acid allows it to act as a versatile linker and surface modifier, enabling the creation of novel nanomaterials and composites with tailored properties.

Integration in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with a crystalline structure, constructed from metal ions or clusters linked by organic molecules. The incorporation of functional organic linkers is a key strategy to tune the properties of MOFs for specific applications. While direct examples of this compound as a primary linker in MOF synthesis are not extensively documented, the principle of integrating phosphonic acid-containing molecules is well-established. For instance, phytic acid has been used to functionalize magnetic bimetallic MOFs, enhancing their capabilities for phosphopeptide enrichment. rsc.org Similarly, carboxyl-functionalized phosphotungstic acid has been encapsulated within UiO-66 MOFs to create remarkable catalysts for oxidative desulfurization. researchgate.net These examples underscore the potential of incorporating molecules like this compound to introduce phosphonic acid functionalities into MOF structures, thereby creating new possibilities for catalysis, sensing, and separation.

Role in Nanoparticle Surface Chemistry

The surface chemistry of nanoparticles is paramount in determining their stability, dispersibility, and functionality. This compound is an ideal candidate for surface modification due to its thiol group, which forms a strong covalent bond with the surface of noble metal nanoparticles, such as gold (Au) and silver (Ag). The phosphonic acid group then provides a hydrophilic and charged surface, enhancing colloidal stability and offering a site for further functionalization.

A closely related compound, 4-mercaptophenylboronic acid, has been successfully used to functionalize gold nanoparticles for the selective enrichment of glycopeptides. nih.gov In another study, mercaptosuccinic acid-functionalized gold nanoparticles were developed for the colorimetric sensing of iron (III) ions. mdpi.com These findings strongly suggest that this compound can be similarly employed to create stable, functionalized nanoparticles for a range of applications, including bio-sensing, drug delivery, and catalysis. The synthesis of such functionalized nanoparticles is often a straightforward process, as demonstrated by the one-step functionalization of magnetic nanoparticles with 4-mercaptophenylboronic acid. rsc.org

Functionalizing AgentNanoparticleApplication
4-mercaptophenylboronic acidGold NanoparticlesSelective enrichment of glycopeptides nih.gov
Mercaptosuccinic acidGold NanoparticlesColorimetric sensing of Fe(III) ions mdpi.com
4-mercaptophenylboronic acidMagnetic NanoparticlesAnalysis of N-glycopeptides rsc.org
Adipic acidSilver NanoparticlesAntimicrobial agent and Hg2+ sensing nih.gov

Construction of Electrochemical and Optoelectronic Devices

The ability of this compound to form self-assembled monolayers (SAMs) on electrode surfaces makes it a valuable component in the fabrication of advanced electrochemical and optoelectronic devices.

Modifying Electrode Surfaces for Enhanced Performance

The formation of a dense, well-ordered monolayer of this compound on a gold or other noble metal electrode can significantly alter the electrode's surface properties. The thiol group ensures strong anchoring to the electrode, while the phosphonic acid terminal group can control the interfacial properties, such as charge and hydrophilicity.

Studies on analogous molecules provide insight into the expected behavior. For example, a self-assembled monolayer of ω-mercaptohexanoic acid on a gold electrode was shown to decrease the double-layer capacitance and affect the electron transfer rate. mdpi.org Similarly, phytic acid/graphene oxide nanocomposites have been used to modify glassy carbon electrodes for the electrochemical sensing of dopamine. nih.gov These examples highlight the potential of this compound to create modified electrodes with tailored electrochemical behavior for applications in sensing, energy storage, and electrocatalysis. The modification of electrodes with organic molecules like metal-free phthalocyanine (B1677752) has also been explored for the detection of acetic acid. researchgate.net

Application in Sensor Architectures

The functional groups of this compound make it an excellent candidate for the development of chemical sensors. The thiol group allows for its immobilization on a transducer surface, such as a gold electrode or nanoparticle, while the phosphonic acid group can act as a recognition element for specific analytes.

The principle of using bifunctional mercapto compounds in sensors is well-demonstrated. For instance, a 4-mercaptopyridine-modified sensor has been developed for the sensitive electrochemical detection of mercury ions. mdpi.com In this system, the pyridine (B92270) nitrogen coordinates with the mercury ion, leading to a detectable change in the electrochemical signal. Similarly, 4-mercaptobenzoic acid has been used to modify silver nanoparticles in an electrochemical sensor for the detection of Cu2+ ions. researchgate.net It is conceivable that the phosphonic acid group of this compound could be utilized for the selective binding of metal ions or other analytes, leading to the development of novel and highly selective sensors.

Sensing MoleculeAnalyteDetection Method
4-mercaptopyridineMercury IonsElectrochemical mdpi.com
4-mercaptobenzoic acidCopper IonsElectrochemical researchgate.net
Phytic acid/graphene oxideDopamineElectrochemical nih.gov
Metal-free phthalocyanineAcetic AcidElectrochemical researchgate.net

Catalytic Applications

The integration of this compound into catalytic systems, either as a component of the catalyst support or as a ligand on a catalytically active nanoparticle, holds significant promise. While direct catalytic applications of this specific molecule are an emerging area of research, the broader fields of heterogeneous catalysis and nano-catalysis provide a strong basis for its potential.

In heterogeneous catalysis, the support material plays a crucial role in the activity and selectivity of the catalyst. Modifying a support, such as silica (B1680970) or a metal oxide, with this compound could influence the dispersion of the active catalytic phase and the local chemical environment, thereby enhancing catalytic performance. The use of phosphotungstic heteropoly acid as a heterogeneous catalyst for isomerization reactions demonstrates the catalytic potential of phosphonic acid-containing compounds. researchgate.net

Furthermore, in the realm of nanocatalysis, the capping agent on a nanoparticle can significantly impact its catalytic activity. By functionalizing catalytically active nanoparticles, such as gold or silver, with this compound, it may be possible to control access of reactants to the catalytic surface and influence reaction pathways. The catalytic reduction of 4-nitrophenol (B140041) is a common model reaction used to evaluate the activity of such nanocatalysts. mdpi.comresearchgate.net The development of catalysts based on nanoparticles deposited on various supports is an active area of research. mdpi.comrsc.org The use of MOFs as platforms for catalysis is also well-documented, with studies showing their effectiveness in reactions such as cyanosilylation and olefin epoxidation. researchgate.net The incorporation of functional molecules like this compound into these advanced catalytic systems could lead to the development of highly efficient and selective catalysts for a variety of chemical transformations.

Chemical and Mechanistic Interaction Studies

Coordination Chemistry with Metal Centers

The presence of two distinct functional groups allows 4-Mercaptobutylphosphonic acid to act as a versatile ligand, coordinating to a variety of metal centers through either or both of its functionalities. The nature of this coordination is highly dependent on the metal ion and the reaction conditions.

Chelating Properties of the Thiol and Phosphonic Acid Groups

Both the thiol and phosphonic acid moieties of this compound exhibit strong affinities for different types of metal centers, enabling it to act as an effective chelating agent. The thiol group, being a soft donor, preferentially binds to soft metal ions such as gold (Au), silver (Ag), copper (Cu), and mercury (Hg). This interaction is fundamental to the formation of self-assembled monolayers (SAMs) on noble metal surfaces. The driving force for the anchoring of thiols on gold surfaces is the formation of a stable gold-sulfur bond youtube.com.

Conversely, the phosphonic acid group, with its hard oxygen donor atoms, displays a strong affinity for hard metal ions and metal oxides. This includes oxides of titanium (TiO₂), zinc (ZnO), zirconium (ZrO₂), and aluminum (Al₂O₃) ulb.ac.be. The interaction with metal oxides can proceed through the coordination of the phosphoryl group (P=O) to a Lewis acidic site on the surface, followed by condensation reactions of the hydroxyl groups, leading to bidentate or tridentate bonding researchgate.netnih.gov. This robust binding makes phosphonic acids effective for surface modification of various materials.

The dual functionality of this compound allows it to bridge different types of materials, for instance, by binding a metal oxide surface through its phosphonic acid group while the thiol group remains available for further functionalization, such as coordinating to metal nanoparticles.

Functional GroupPreferred Metal Centers/SubstratesNature of Interaction
Thiol (-SH)Au, Ag, Cu, HgSoft-soft interaction, formation of a strong metal-sulfur bond.
Phosphonic Acid (-PO(OH)₂)TiO₂, ZnO, ZrO₂, Al₂O₃Hard-hard interaction, coordination and condensation reactions.

Spectroscopic Characterization of Coordination Complexes

The coordination of this compound to metal centers can be effectively monitored using various spectroscopic techniques, which provide insights into the nature of the bonding and the structure of the resulting complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to identify the functional groups involved in coordination. The disappearance or significant shift of the S-H stretching vibration, typically observed around 2550 cm⁻¹, indicates the deprotonation of the thiol group and the formation of a metal-thiolate bond researchgate.net. For the phosphonic acid group, changes in the P=O and P-O-H stretching vibrations provide evidence of its interaction with a metal center. The IR spectra of phosphonic acid monolayers show characteristic bands in the 950-1300 cm⁻¹ region. For instance, the disappearance of the ν(P-O-H) band around 920 cm⁻¹ coupled with the presence of ν(P=O) and ν(PO₃) stretches can indicate a bidentate coordination mode researchgate.net.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can confirm the elemental composition and chemical state of the atoms in the coordination complex. For the thiol group, the S 2p spectrum is indicative of the formation of a metal-sulfur bond. When bound to gold, the S 2p peak is typically observed at a binding energy different from that of a free thiol. For phosphonic acids on metal oxides like TiO₂, the Ti 2p and O 1s core levels can be monitored. The accurate determination of the Au 4f₇/₂ binding energy in Au/TiO₂ catalysts is crucial for understanding the electronic state of gold ulb.ac.be.

Spectroscopic TechniqueKey Observables for this compound Complexes
FTIR Disappearance/shift of S-H stretch (~2550 cm⁻¹). Changes in P=O and P-O-H stretches (950-1300 cm⁻¹).
XPS Shift in S 2p binding energy upon thiol coordination. Changes in metal and oxygen core level spectra upon phosphonic acid coordination.
NMR Shifts in the signals of protons and phosphorus nuclei adjacent to the coordinating groups.

Intermolecular Interactions in Self-Assembled Systems

When this compound molecules assemble into ordered structures, such as self-assembled monolayers (SAMs), various intermolecular forces play a crucial role in the stability and properties of the resulting system.

Hydrophobic and Electrostatic Interactions

The butyl chain of this compound contributes to hydrophobic interactions between adjacent molecules in a SAM. These van der Waals forces, although weaker than covalent or hydrogen bonds, are cumulative and play a significant role in the packing and ordering of the alkyl chains. The length of the alkyl chain influences the strength of these interactions, with longer chains generally leading to more ordered and stable monolayers.

Electrostatic interactions also come into play, particularly when the phosphonic acid headgroups are deprotonated, leading to a charged surface. The resulting electrostatic repulsion between adjacent negatively charged phosphonate (B1237965) groups can influence the packing density and orientation of the molecules in the SAM. The interplay between attractive hydrophobic interactions and repulsive electrostatic forces, along with hydrogen bonding, determines the final structure and properties of the self-assembled system. The presence of ions in the surrounding medium can further modulate these electrostatic interactions.

Fundamental Reaction Mechanisms Involving the Thiol and Phosphonic Acid Functionalities

The thiol and phosphonic acid groups of this compound undergo distinct reaction mechanisms when interacting with surfaces or other molecules.

The reaction of the thiol group with a gold surface is generally accepted to proceed via an oxidative addition mechanism, where the S-H bond is cleaved, and a gold-thiolate bond is formed. The dissociation of the thiol proton is considered a key step in this process. The resulting gold-thiolate interface is complex, with evidence suggesting the formation of staple-like motifs where a few gold atoms are bound to multiple thiolate ligands youtube.com. Ligand exchange reactions on the surface of gold nanoparticles are also common, often following an Sₙ2-like mechanism.

The phosphonic acid group interacts with metal oxide surfaces through a combination of physisorption and chemisorption. The initial interaction may involve hydrogen bonding of the phosphonic acid to the hydroxylated oxide surface. Subsequent heating can promote a condensation reaction, where water is eliminated, and a covalent M-O-P bond is formed, leading to a more robustly attached monolayer researchgate.netnih.gov. The phosphonic acid can bind to the surface in a monodentate, bidentate, or tridentate fashion, depending on the nature of the metal oxide and the reaction conditions researchgate.net. The modification of metal oxides with phosphonic acids has been shown to alter their catalytic activity, for instance, in alcohol dehydration reactions, by acting as a surface-level dopant.

Advanced Analytical Characterization and Method Development

Spectroscopic Techniques for Structural Elucidation and Surface Analysis

Spectroscopic methods are indispensable for confirming the chemical identity, purity, and structural arrangement of 4-Mercaptobutylphosphonic acid, both in bulk and when assembled on a substrate.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. When this compound is used to form self-assembled monolayers (SAMs), XPS provides definitive evidence of the monolayer's formation and the nature of its attachment to the substrate. nih.goveag.com

The analysis of a this compound SAM on a substrate like gold or a metal oxide would reveal characteristic photoemission peaks for sulfur (S 2p), phosphorus (P 2p), oxygen (O 1s), and carbon (C 1s). The binding energy of the S 2p peak can distinguish between a free thiol (S-H) and a thiolate bond (S-Au), confirming covalent attachment to a gold surface. eag.com Similarly, the P 2p and O 1s spectra provide insight into the binding of the phosphonic acid group to a metal oxide surface, differentiating between mono-, bi-, and tridentate binding modes. nih.gov High-resolution scans of the C 1s region can resolve the different chemical environments of the carbon atoms in the butyl chain.

Table 1: Representative XPS Binding Energies for a this compound Monolayer Note: These are typical values and can shift based on the substrate and surface environment.

Element Orbital Binding Energy (eV) Inferred Chemical State
S 2p₃/₂ ~162.0 - 163.0 Thiolate (e.g., S-Au)
P 2p ~133.0 - 134.0 Phosphonate (B1237965) (P-O)
O 1s ~531.0 - 532.5 P-O-Substrate, P=O
C 1s ~284.8 - 285.5 C-C, C-S

| C | 1s | ~285.5 - 286.5 | C-P |

Angle-resolved XPS (ARXPS) can further provide a non-destructive depth profile of the monolayer, confirming the expected ordering of the functional groups with the sulfur or phosphonic acid at the substrate interface and the alkyl chain extending outwards. thermofisher.comthermofisher.com

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Molecular Order

ATR-FTIR spectroscopy is a powerful technique for probing the vibrational modes of molecules on a surface, offering information about chemical bonding, functional groups, and molecular orientation within a self-assembled monolayer. mdpi.comresearchgate.net For this compound SAMs, ATR-FTIR can confirm the presence of the molecule on the surface and the nature of its interaction with the substrate.

The disappearance or significant weakening of the S-H stretching band (around 2550 cm⁻¹) is a clear indicator of the formation of a thiolate bond with a noble metal substrate. The most informative region for phosphonic acids is between 900 and 1200 cm⁻¹, where various P-O stretching vibrations occur. researchgate.net The positions of these bands can elucidate the coordination of the phosphonate group with a metal oxide surface, distinguishing between different binding geometries. researchgate.netarizona.edu The analysis of the symmetric and asymmetric stretching modes of the CH₂ groups in the butyl chain can provide information on the conformational order (gauche vs. all-trans) and packing density of the monolayer. nih.gov

Table 2: Key ATR-FTIR Vibrational Frequencies for this compound Note: Peak positions can vary depending on the substrate, pH, and monolayer packing.

Wavenumber (cm⁻¹) Vibrational Mode Interpretation
~2920 νₐₛ(CH₂) Asymmetric CH₂ stretch (Alkyl chain)
~2850 νₛ(CH₂) Symmetric CH₂ stretch (Alkyl chain)
~2550 ν(S-H) Thiol S-H stretch (Disappears upon binding to gold)
~1200 - 900 ν(P-O), ν(P=O) P-O and P=O stretching modes (Sensitive to surface binding)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure

NMR spectroscopy is the definitive method for elucidating the molecular structure of this compound in the solution phase. ¹H, ¹³C, and ³¹P NMR experiments provide a complete picture of the compound's connectivity and chemical environment.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on each carbon of the butyl chain. The chemical shifts and splitting patterns (multiplicity) would confirm the -CH₂-CH₂-CH₂-CH₂- linkage. The protons closest to the electron-withdrawing phosphonic acid group would appear at the lowest field (highest δ value), while those adjacent to the sulfur atom would also be shifted downfield relative to a simple alkane.

¹³C NMR: The carbon NMR spectrum would display four distinct signals, one for each carbon atom in the butyl chain, confirming the asymmetry of the molecule. The chemical shifts would be influenced by the neighboring heteroatoms (S and P).

³¹P NMR: The phosphorus NMR spectrum is particularly diagnostic for phosphonic acids, typically showing a single resonance. The chemical shift of this peak is highly sensitive to the pH of the solution and the protonation state of the phosphonic acid group. rsc.org

Table 3: Predicted NMR Chemical Shifts (δ) for this compound Note: Predicted values in ppm relative to a standard (e.g., TMS for ¹H/¹³C, H₃PO₄ for ³¹P). Actual values depend on the solvent and pH.

Nucleus Position Predicted Chemical Shift (δ) Multiplicity
¹H α-CH₂ (to P) ~1.6 - 1.8 Multiplet
¹H β-CH₂ ~1.5 - 1.7 Multiplet
¹H γ-CH₂ ~1.5 - 1.7 Multiplet
¹H δ-CH₂ (to S) ~2.5 - 2.7 Multiplet
¹³C α-C (to P) ~25 - 30 -
¹³C β-C ~22 - 28 -
¹³C γ-C ~30 - 35 -
¹³C δ-C (to S) ~24 - 29 -

| ³¹P | -P(O)(OH)₂ | ~25 - 35 | Singlet (proton decoupled) |

Chromatographic and Electrophoretic Methodologies

Chromatographic techniques are essential for the purification, separation, and quantification of this compound, as well as for monitoring its synthesis and stability.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a preferred method for the analysis of thermally labile and polar compounds like organophosphonates. chromatographyonline.comchromatographyonline.com A reversed-phase HPLC (RP-HPLC) method is typically developed for compounds like this compound.

Stationary Phase: A C18 or C8 column is commonly used, providing a nonpolar stationary phase that retains the analyte based on hydrophobic interactions with its butyl chain.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. researchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good separation and peak shape.

Detection: UV detection is possible if the compound has a chromophore or if detection is performed at a low wavelength (~210-220 nm). sigmaaldrich.com However, for higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) is ideal. acs.org LC-MS provides both retention time and mass-to-charge ratio, allowing for definitive identification and quantification.

Table 4: Example HPLC Method Parameters for Organophosphorus Compound Analysis

Parameter Condition Reference
Column C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile:Water (e.g., 90:10, v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detector UV at 219 nm researchgate.net

| Temperature | Ambient or controlled (e.g., 20 °C) | sigmaaldrich.com |

Gas Chromatography (GC) with Derivatization Strategies

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility. Therefore, a derivatization step is mandatory to convert the polar -SH and -P(O)(OH)₂ groups into more volatile and thermally stable functionalities. nih.gov

Derivatization of the Thiol Group: The -SH group is reactive and can be readily derivatized. A common strategy is alkylation, for example, using pentafluorobenzyl bromide (PFBBr) to form a PFB derivative. nih.gov This not only increases volatility but also introduces a highly electronegative group, making the derivative suitable for sensitive detection by an Electron Capture Detector (ECD) or by mass spectrometry in negative chemical ionization mode (NCI-MS). nih.govacs.org

Derivatization of the Phosphonic Acid Group: The phosphonic acid moiety must also be derivatized, typically through esterification. Reagents like diazomethane (B1218177) or silylating agents (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide) can convert the acidic protons into methyl or trimethylsilyl (B98337) esters, respectively. This process neutralizes the polarity and increases the volatility of the molecule.

The derivatized product can then be analyzed by GC-MS, which provides excellent separation and structural information from the mass spectrum, allowing for confident identification and quantification. scispace.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) stands out as a high-efficiency analytical technique for separating ionic species based on their electrophoretic mobility in an electric field. rsc.org For charged molecules like 4-mercaptobutylphosphonate, CE, particularly Capillary Zone Electrophoresis (CZE), offers rapid and effective separation. rsc.org The fundamental principle of CZE relies on the differences in the charge-to-mass ratio of analytes, where the velocity of an ion is directly proportional to its electrophoretic mobility and the applied electric field. wikipedia.org

In the analysis of alkylphosphonic acids, a category to which this compound belongs, CE has been successfully coupled with mass spectrometry (CE-MS). nih.govnih.gov Research has demonstrated the separation and identification of similar compounds in aqueous samples using specific electrolytes. nih.govnih.gov For instance, a 5 mM sorbic acid-ammonia electrolyte at a pH of 6.5 has been effectively used, allowing for simultaneous indirect UV and ionspray mass spectrometry detection. nih.govnih.gov The separation occurs within a narrow-bore fused-silica capillary, where the application of a high voltage generates an electroosmotic flow (EOF), driving the bulk solution towards the detector. americanelements.com This setup provides high peak efficiency and resolution. americanelements.com

Table 1: Example Capillary Electrophoresis Conditions for Alkylphosphonic Acid Analysis This table is based on established methods for related compounds and illustrates a typical setup for analyzing this compound.

ParameterConditionReference
TechniqueCapillary Electrophoresis-Mass Spectrometry (CE-MS) nih.govnih.gov
Electrolyte5 mM Sorbic Acid-Ammonia nih.govnih.gov
pH6.5 nih.govnih.gov
CapillaryFused Silica (B1680970) wikipedia.org
Detection ModeIonspray MS (Negative Ion) nih.govnih.gov

Advanced Detection Techniques in Chemical Analysis

Beyond separation, the detection and structural confirmation of this compound, especially at low concentrations and on surfaces, require advanced analytical techniques.

Mass Spectrometry (MS) Coupled with Chromatography

Mass spectrometry, particularly when coupled with a chromatographic inlet like Liquid Chromatography (LC) or Gas Chromatography (GC), is an indispensable tool for the definitive identification and quantification of chemical compounds. For a non-volatile, polar compound like this compound, LC-MS/MS is the method of choice.

The analysis typically involves separation on a reverse-phase column (e.g., C18) followed by detection with a tandem mass spectrometer. aps.orgresearchgate.net Electrospray ionization (ESI) in the negative ion mode is highly effective for phosphonic acids, as it readily forms the deprotonated molecule, [M-H]⁻. nih.govnih.govresearchgate.net In tandem mass spectrometry (MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions, which provides a high degree of certainty in identification. nih.govnih.gov This process, known as Multiple Reaction Monitoring (MRM), allows for highly sensitive and selective quantification, even in complex matrices. researchgate.net For alkylphosphonic acids, the mass spectra exhibit an abundant [M-H]⁻ ion and show characteristic fragmentation patterns that allow for structural elucidation. nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Analysis This table presents hypothetical yet typical parameters for the analysis of this compound, based on methods for similar acidic analytes.

ParameterSettingReference
ChromatographyReverse-Phase UPLC/HPLC (e.g., C18 column) aps.orgresearchgate.net
Ionization ModeElectrospray Ionization (ESI), Negative researchgate.net
Capillary Voltage~2.0 - 3.0 kV researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.net
Precursor Ion (Q1)[M-H]⁻ (m/z 185.0) nih.govnih.gov
Example Product Ions (Q3)Fragment ions related to PO₃H₂ (e.g., m/z 79, 97) nih.govnih.gov

Electrogenerated Chemiluminescence (ECL) for Interfacial Processes

Electrogenerated Chemiluminescence (ECL) is a highly sensitive detection technique that measures light emitted from excited species generated at an electrode surface during an electrochemical reaction. It is particularly powerful for studying interfacial processes, such as those involving self-assembled monolayers (SAMs) of this compound on conductive surfaces like gold.

The thiol group of the molecule allows for spontaneous chemisorption onto gold surfaces, forming an ordered monolayer. The ECL behavior of these modified surfaces can be investigated, often using the tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) system. wikipedia.org In this context, the molecules within the SAM can act as co-reactants. Research has shown that thiol-containing compounds, such as glutathione, can function as co-reactants in the cathodic ECL process with [Ru(bpy)₃]²⁺, leading to stable and enhanced light emission. rsc.orgamericanelements.com The ECL signal can be exquisitely sensitive to the composition and integrity of the monolayer, providing insights into surface binding, electron transfer dynamics, and molecular recognition events at the electrode-solution interface. nih.gov

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a premier technique for visualizing surfaces at the nanoscale. It operates by scanning a sharp tip, attached to a flexible cantilever, across a sample surface. Deflections of the cantilever due to forces between the tip and the surface are monitored by a laser, allowing for the construction of a three-dimensional topographical map.

For this compound, AFM is invaluable for characterizing the morphology of its self-assembled monolayers on various substrates. The technique can be operated in fluid, enabling the study of these surfaces under near-physiological conditions. AFM can reveal the packing, order, and alignment of the molecules within the SAM. Studies on analogous phosphonate films have used related techniques to determine molecular order and calculate chain tilt angles, which were found to be approximately 37° and 45° for different molecules. Furthermore, techniques like Lateral Force Microscopy (LFM), a mode of AFM, are sensitive to the chemical composition of the surface and can provide excellent contrast between regions of a patterned SAM terminated by different chemical groups. This allows for detailed analysis of the homogeneity and domain formation within the monolayer.

Table 3: Key Findings from AFM Analysis of Related Self-Assembled Monolayers (SAMs)

Analytical TechniqueInformation ObtainedExample FindingReference
Atomic Force Microscopy (AFM)Surface topography and morphology of SAMs.High-resolution images revealing packing and domain structure.
Lateral Force Microscopy (LFM)Contrast based on surface chemical functionality.Distinguished between SAMs with different terminal groups (e.g., -CH₃, -OH).
NEXAFS Spectroscopy (related to AFM)Molecular order and alignment in SAMs.Determined average molecular tilt angles of ~37-45° for phosphonate SAMs.

Theoretical and Computational Investigations

Molecular Modeling of Conformation and Self-Assembly

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are instrumental in exploring the conformational landscape of 4-Mercaptobutylphosphonic acid and the mechanisms driving its self-assembly into ordered monolayers. These simulations model the interactions between atoms over time, allowing researchers to observe how the molecule folds and arranges itself in different environments.

When multiple this compound molecules are brought together, they can spontaneously organize into self-assembled monolayers (SAMs), particularly on surfaces like gold or metal oxides. MD simulations can elucidate the driving forces behind this process, which include:

Intermolecular interactions: Van der Waals forces between the alkyl chains, hydrogen bonding between the phosphonic acid headgroups, and potential disulfide bond formation between thiol groups contribute to the stability of the assembled structure.

Substrate interactions: The nature of the surface plays a critical role. The thiol group exhibits a strong affinity for gold surfaces, forming a stable Au-S bond. The phosphonic acid group, on the other hand, readily binds to various metal oxide surfaces, such as titanium dioxide (TiO₂) or indium tin oxide (ITO), through the formation of P-O-metal bonds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method that provides detailed information about the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, bond energies, and electronic orbitals.

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes predicting bond lengths, bond angles, and dihedral angles.

Analyze the electronic properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Determine atomic charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom, providing insight into the molecule's polarity and electrostatic potential.

Predict vibrational frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure.

While a comprehensive DFT analysis of this compound is not widely published, studies on related molecules provide a framework for understanding its expected properties. For example, DFT studies on mercaptobenzoic acid and other thiols reveal insights into the reactivity of the thiol group. Similarly, DFT investigations of alkylphosphonic acids on metal oxide surfaces elucidate the nature of the phosphonic acid binding.

Based on analogous compounds, the following table presents hypothetical, yet plausible, DFT-calculated parameters for this compound. These values are illustrative and would require specific calculations for confirmation.

ParameterHypothetical Value
C-S Bond Length1.85 Å
S-H Bond Length1.34 Å
P=O Bond Length1.48 Å
P-OH Bond Length1.56 Å
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Mulliken Charge on S-0.15 e
Mulliken Charge on P+1.20 e

Simulations of Interfacial Adsorption and Dynamics

Simulations of the interface between this compound and a solid surface are crucial for understanding the formation and properties of self-assembled monolayers. These simulations, often combining MD and DFT methods, can provide a dynamic and energetic picture of the adsorption process.

Adsorption on Gold Surfaces:

The thiol group of this compound has a strong affinity for gold. Simulations can model the chemisorption process, where the S-H bond breaks, and a strong Au-S bond is formed. Key aspects that can be investigated include:

Adsorption energy: DFT calculations can quantify the strength of the Au-S bond, providing a measure of the stability of the monolayer.

Adsorption geometry: Simulations can determine the preferred binding sites on the gold lattice (e.g., hollow, bridge, or top sites) and the orientation of the molecule upon adsorption.

Dynamics of self-assembly: MD simulations can track the movement of individual molecules as they adsorb from a solution or gas phase onto the gold surface, revealing the pathway to forming a densely packed monolayer.

Adsorption on Metal Oxide Surfaces:

The phosphonic acid headgroup is the primary anchor for binding to metal oxide surfaces like TiO₂ or ITO. The interaction is typically a condensation reaction between the P-OH groups and surface hydroxyl groups, forming stable P-O-Metal bonds. Simulations can explore:

Binding modes: The phosphonic acid can bind to the surface in different configurations: monodentate (one P-O-M bond), bidentate (two P-O-M bonds), or tridentate (three P-O-M bonds). DFT calculations can determine the most stable binding mode.

Influence of surface structure: The atomic arrangement of the metal oxide surface (e.g., different crystal faces) can affect the binding energy and the resulting monolayer structure.

Role of water: In aqueous environments, water molecules can compete for adsorption sites and influence the binding of the phosphonic acid. MD simulations are particularly useful for studying these dynamic solvent effects.

A study on the adsorption of n-butylphosphonic acid on an anatase TiO₂(101) surface using DFT revealed that the binding energy and mode are dependent on the surface coverage. researchgate.net While specific data for the mercapto-functionalized analogue is not available, these findings suggest a complex interplay between molecule-molecule and molecule-surface interactions that governs the final structure of the monolayer.

The following table summarizes hypothetical adsorption energies for this compound on different surfaces, based on data for similar molecules.

SurfaceFunctional GroupBinding ModeHypothetical Adsorption Energy (eV)
Gold (Au)Thiol (-SH)Chemisorption-1.5 to -2.0
Titanium Dioxide(TiO₂)Phosphonic AcidBidentate-2.5 to -3.0
Indium Tin Oxide(ITO)Phosphonic AcidBidentate-2.0 to -2.5

These theoretical and computational investigations provide a fundamental understanding of the properties and behavior of this compound, guiding its application in various scientific and technological fields.

Chemical Biology and Bioconjugation Approaches Focus on Chemical Principles

Bioconjugation Chemistry via Thiol and Phosphonate (B1237965) Reactivity

The thiol and phosphonate moieties of 4-mercaptobutylphosphonic acid can be independently addressed to form stable linkages with other molecules.

The sulfhydryl group (-SH) of this compound is a versatile handle for several ligation strategies.

Thiol-Ene "Click" Chemistry : This radical-mediated reaction offers a highly efficient and straightforward method for covalently modifying molecules. nih.gov The reaction proceeds rapidly, often initiated by light, and results in high yields with no byproducts. nih.govusm.edu This makes it an attractive method for attaching this compound to polymers or other materials containing "ene" (alkene) functionalities. nih.govosti.gov The thiol-ene reaction is characterized by its simplicity and efficiency, proceeding quickly to high yields without the formation of side products. nih.gov

Disulfide Bond Formation : The thiol group can undergo oxidation to form a disulfide bond with another thiol-containing molecule, such as a cysteine residue in a protein. nih.govyoutube.comyoutube.com This reaction is reversible under reducing conditions, which can be a desirable feature for certain applications. The formation of disulfide bonds is a crucial process in the folding and stabilization of many proteins. nih.govyoutube.com In the context of bioconjugation, this strategy can be used to link this compound to proteins containing accessible cysteine residues. nih.gov

Native Chemical Ligation (NCL) : While not directly involving this compound in the examples found, the principle of NCL is relevant. NCL is a powerful technique for the chemical synthesis of large peptides and proteins. nih.govresearchgate.netspringernature.com It involves the reaction between a C-terminal thioester and an N-terminal cysteine residue to form a native peptide bond. Thiol-containing molecules can act as catalysts or additives in these reactions. For instance, 4-mercaptophenylacetic acid (MPAA) is used as a thiol additive in NCL. nih.govspringernature.com This highlights the potential for thiol-containing phosphonic acids to be explored in similar roles.

The phosphonate group (-PO(OH)₂) provides a distinct set of chemical properties for bioconjugation.

Metal Chelation : Phosphonates are effective chelating agents for various metal ions. researchgate.netresearchgate.netscispace.com This property can be exploited to immobilize or conjugate molecules through metal-ion bridges. For example, phosphonate-containing compounds can form stable complexes with metal ions like calcium, which in turn can bind to other molecules or surfaces. scispace.com This chelation ability is a key feature in the design of various functional materials. researchgate.net

Phosphate (B84403) Mimicry in in vitro Systems : The phosphonic acid group is a stable analog of the phosphate group found in many biological molecules. ontosight.ai This allows it to mimic the behavior of phosphates in biological systems, potentially interacting with enzymes or receptors that recognize phosphate moieties. ontosight.ai This mimicry can be used to design probes or inhibitors for in vitro studies of phosphate-dependent biological processes. ontosight.ai

Strategies for Site-Specific Functionalization of Biomolecules (e.g., Proteins, Nucleic Acids)

The ability to attach molecules like this compound to specific sites on biomolecules is crucial for creating well-defined conjugates for research and therapeutic applications. nih.govnih.gov

The thiol group of this compound can be used to target specific amino acid side chains in proteins.

The most common target for thiol-mediated modification is the side chain of cysteine residues. nih.gov The sulfhydryl group of cysteine is a potent nucleophile that can react with various electrophilic groups to form stable covalent bonds. Strategies for modifying protein thiols often involve the reduction of existing disulfide bonds to generate free thiols, followed by alkylation. nih.gov This approach allows for the site-specific introduction of functionalities like this compound.

Reagent/MethodTargeted Amino AcidResulting LinkageKey Features
Maleimide ChemistryCysteineThioetherHighly selective for thiols at neutral pH.
Haloacetyl DerivativesCysteine, Histidine, LysineThioether, etc.Reactive towards several nucleophilic side chains.
Thiol-Disulfide ExchangeCysteineDisulfideReversible linkage, useful for drug delivery.
Thiol-Ene ReactionCysteine (after modification)ThioetherRequires introduction of an 'ene' group onto the protein.

Table 1: Common methods for the chemical modification of protein side chains.

The functional groups of this compound can be used to create surfaces capable of capturing and immobilizing nucleic acids like DNA and RNA. nih.govresearchgate.netnih.gov

Thiol-modified oligonucleotides can be attached to gold surfaces through the strong gold-thiol interaction. nih.govresearchgate.netresearchgate.net This forms the basis for many DNA microarrays and biosensors. By first modifying a surface with this compound, the phosphonate end would be available for further interactions.

Alternatively, the phosphonate group can be used to mimic the phosphate backbone of nucleic acids. A surface functionalized with this compound could potentially interact with nucleic acids through electrostatic interactions or by forming ionic bridges with the aid of divalent cations. researchgate.netnih.gov This approach has been demonstrated with other carboxylate-terminated self-assembled monolayers. nih.gov

Surface ModificationImmobilization PrincipleApplication
Thiolated SurfaceCovalent Au-S bond with thiol-modified DNADNA Microarrays, Biosensors
Phosphonate-Functionalized SurfaceElectrostatic interaction or cation bridgingDNA/RNA capture

Table 2: Strategies for nucleic acid immobilization.

Development of Chemical Probes and Tools for in vitro Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov The unique properties of this compound make it a candidate for the development of such tools for in vitro research.

By combining its thiol and phosphonate functionalities, this compound can be used to create bifunctional probes. For example, the thiol group could be used to attach a fluorescent dye or a biotin (B1667282) tag, while the phosphonate group could target a specific protein or enzyme that recognizes phosphates. ontosight.ai This would allow for the visualization or isolation of the target biomolecule.

The development of such probes requires a deep understanding of the target's biology and the chemical properties of the probe itself. nih.gov While specific examples of this compound being used as a fully developed chemical probe are not prevalent in the searched literature, its chemical characteristics strongly suggest its potential in this area.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 4-mercaptobutylphosphonic acid, and how can its purity be validated?

  • Methodological Answer: Synthesis typically involves functionalizing a butyl chain with both thiol (-SH) and phosphonic acid (-PO(OH)₂) groups. A common approach is to use self-assembly techniques on gold surfaces, where the thiol group binds to gold, leaving the phosphonic acid group available for further coordination. Purity validation employs Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (thiol: ~2550 cm⁻¹ S-H stretch; phosphonic acid: ~1000-1200 cm⁻¹ P=O/P-O stretches) and nuclear magnetic resonance (NMR) for structural confirmation. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures chemical homogeneity .

Q. Which characterization techniques are critical for analyzing this compound in surface modification studies?

  • Methodological Answer:

  • X-ray photoelectron spectroscopy (XPS): Determines elemental composition (e.g., S 2p for thiol binding, P 2p for phosphonic acid) and oxidation states.
  • Atomic force microscopy (AFM): Visualizes monolayer thickness and surface roughness.
  • Ellipsometry: Measures film thickness during layer-by-layer (LbL) assembly.
  • Contact angle goniometry: Assesses hydrophilicity changes post-modification.
    Example: AFM confirmed a ~1.2 nm thickness for self-assembled monolayers on gold .

Q. How is this compound utilized in foundational materials science applications?

  • Methodological Answer: The compound acts as a primer layer for constructing zirconium-phosphonate frameworks. After self-assembly on gold, alternating immersion in zirconium(IV) oxychloride and bisphosphonic acid solutions enables LbL growth of multilayered films. This method is critical for designing corrosion-resistant coatings or catalytic substrates. The phosphonic acid group chelates metal ions, while the thiol ensures stable anchoring to gold .

Advanced Research Questions

Q. How to design experiments for optimizing multilayer film formation using this compound and zirconium ions?

  • Methodological Answer:

  • Parameter optimization: Vary immersion time (e.g., 10–60 minutes), pH (2–6), and zirconium concentration (1–10 mM) to study film growth kinetics.
  • Characterization: Use quartz crystal microbalance (QCM) to monitor mass changes in real-time.
  • Troubleshooting: If films delaminate, increase immersion cycles or adjust pH to enhance Zr⁴⁺-phosphonate binding. Cross-linking agents (e.g., glutaraldehyde) may improve stability .

Q. How to resolve contradictions in experimental data when this compound films exhibit inconsistent thickness or reactivity?

  • Methodological Answer:

  • Controlled variables: Ensure consistent substrate cleaning (e.g., piranha solution for gold) and ambient humidity control.
  • Data validation: Compare AFM, ellipsometry, and XPS results to rule out instrumental artifacts.
  • Statistical analysis: Apply ANOVA to identify significant outliers in thickness measurements across batches.
  • Hypothesis testing: Test if impurities (e.g., oxidized thiols) or competing ligands (e.g., Cl⁻ from ZrCl₄) interfere with film assembly .

Q. What methodologies are employed to study interactions between this compound and transition metal ions beyond zirconium?

  • Methodological Answer:

  • Isothermal titration calorimetry (ITC): Quantifies binding affinity (Kd) and stoichiometry for metal ions (e.g., Fe³⁺, Cu²⁺).
  • UV-Vis spectroscopy: Monitors charge-transfer transitions in metal-phosphonate complexes.
  • Electrochemical impedance spectroscopy (EIS): Evaluates corrosion inhibition efficiency when chelating metals like Cu²⁺ in acidic environments.
    Example: ITC revealed a 1:1 binding stoichiometry for Zr⁴⁺ with ΔH = −45 kJ/mol, indicating strong exothermic coordination .

Q. How to conduct a systematic literature review on this compound while addressing methodological gaps?

  • Methodological Answer:

  • Search strategy: Use databases (SciFinder, PubMed) with Boolean operators: (this compound) AND (synthesis OR application OR coordination).
  • Inclusion criteria: Prioritize peer-reviewed studies with experimental reproducibility (e.g., detailed synthesis protocols).
  • Bias mitigation: Include non-English studies via translation tools and gray literature (preprints, theses) to reduce publication bias.
  • Data synthesis: Tabulate findings (e.g., Table 1) to compare synthesis routes, characterization methods, and applications.

Table 1. Key Studies on this compound Applications

ApplicationMethodologyKey FindingReference
Surface modificationLbL assembly with Zr⁴⁺Stable 5-layer films (thickness: 6 nm)
Metal ion coordinationITC and XPS analysisStrong Zr⁴⁺ binding (Kd = 1.2 nM)

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